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Compound of Interest

Compound Name:
(S)-4-Aminopentan-1-ol

hydrochloride

Cat. No.: B14017590

Get Quote

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and

Drug Discovery Scientists[1]

Executive Summary
(S)-4-Aminopentan-1-ol (CAS: 20756-34-9 for S-isomer; 927-55-9 for racemate) is a

bifunctional chiral building block essential for accessing enantiopure (S)-2-methylpyrrolidine

motifs.[1] While the open-chain amino alcohol possesses intrinsic utility in peptidomimetic

design, its primary value in drug development lies in its ability to undergo stereospecific

cyclization. This transformation grants access to the pyrrolidine core found in dopamine

antagonists (e.g., Raclopride), histamine H3 ligands, and nicotinic acetylcholine receptor

modulators.[1] This guide delineates the synthetic pathways to this precursor and its

downstream application in constructing high-value pharmacophores.[1][2][3]
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Property Data

Chemical Name (S)-4-Aminopentan-1-ol

Common Synonyms
(S)-4-Amino-1-pentanol; (S)-1-Hydroxy-4-

aminopentane

CAS Number 20756-34-9 (Specific to S-isomer)

Molecular Formula C₅H₁₃NO

Molecular Weight 103.16 g/mol

Chiral Center C4 (S-configuration)

Physical State Viscous colorless to pale yellow liquid

Key Functionality 1,4-Amino Alcohol (Precursor to Pyrrolidines)

Stereochemical Integrity: The utility of this building block depends entirely on the preservation

of the stereocenter at C4. Synthetic routes derived from the "chiral pool" (e.g., L-Glutamic acid)

are preferred over asymmetric synthesis for large-scale manufacturing due to higher

enantiomeric excess (ee >99%).[1]

Synthetic Routes to (S)-4-Aminopentan-1-ol[1][5]
To ensure high optical purity, two primary strategies are employed: the Chiral Pool Approach

(Chemical) and the Bio-Catalytic Approach (Enzymatic).[1]

Route A: The Glutamic Acid Pathway (Chiral Pool)
This is the standard industrial route, leveraging the natural chirality of L-Glutamic acid.

Cyclization: L-Glutamic acid is dehydrated to (S)-Pyroglutamic acid.[1]

Esterification/Reduction: The carboxylic acid is esterified and selectively reduced (e.g., using

NaBH₄) to (S)-5-(hydroxymethyl)-2-pyrrolidinone.[1]

Ring Opening/Reduction: The lactam is fully reduced (typically using LiAlH₄ or BH3·THF) to

yield (S)-4-Aminopentan-1-ol.[1]
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Route B: Enzymatic Reductive Amination (Green
Chemistry)
A sustainable approach utilizing Levulinic acid, a biomass-derived platform chemical.[1]

Substrate: Levulinic acid (4-oxopentanoic acid).[1]

Enzymatic Transformation: An amine transaminase (ATA) or engineered glutamate

dehydrogenase (e.g., EcGDH mutants) catalyzes the stereoselective reductive amination to

(S)-4-aminopentanoic acid.[1]

Chemical Reduction: The resulting amino acid is reduced (via ester or direct borane

reduction) to the target amino alcohol.

Visualization of Synthetic Pathways[5][6]
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Figure 1: Dual synthetic pathways accessing (S)-4-Aminopentan-1-ol via chemical (top) and

enzymatic (bottom) routes.[1]

Synthetic Utility: The Pyrrolidine Cyclization
The most critical function of (S)-4-Aminopentan-1-ol is its conversion to (S)-2-methylpyrrolidine.

[1] This cyclization must occur with complete inversion of configuration if a leaving group

activation (SN2) strategy is used on the alcohol, or retention if the nitrogen attacks an activated

electrophile elsewhere.
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However, the standard intramolecular cyclization involves activating the hydroxyl group into a

leaving group (e.g., mesylate, tosylate, or chloride), followed by nucleophilic attack by the

internal amine.[1]

Mechanism: Intramolecular Nucleophilic Substitution[1]
N-Protection (Optional but recommended): Protecting the amine (e.g., Boc, Cbz) prevents

polymerization, but direct cyclization of the amino alcohol is possible using specific

conditions (e.g., Appel reaction or SOCl₂ followed by base).[1]

Activation: The hydroxyl group is converted to a good leaving group (OMs, OTs, Cl).

Cyclization: Base-mediated displacement yields the pyrrolidine ring.

Note on Stereochemistry: If the stereocenter is at the 4-position (carrying the amine), and the

hydroxyl is at the 1-position (primary), the cyclization does not invert the stereocenter because

the chiral carbon is not the electrophile. The chirality at C4 is preserved.

(S)-4-Aminopentan-1-ol → (S)-2-Methylpyrrolidine[1]

(S)-4-Aminopentan-1-ol
(Linear)

Activated Intermediate
(Cl/OMs)

SOCl2 or MsCl
(Activation) (S)-2-Methylpyrrolidine

(Cyclic Scaffold)

NaOH/Heat
(Intramolecular SN2)

Click to download full resolution via product page

Figure 2: Cyclization logic preserving the C4 chiral center to generate the C2-chiral pyrrolidine.

Experimental Protocol: One-Pot Cyclization
Objective: Synthesis of (S)-2-Methylpyrrolidine Hydrochloride from (S)-4-Aminopentan-1-ol.

Reference Standard: Adapted from general amino-alcohol cyclization methodologies (e.g.,

Organic Syntheses, Vol. 97, pp. 21-35 for analogous systems).[1]

Reagents
(S)-4-Aminopentan-1-ol (1.0 equiv)[1]
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Thionyl Chloride (SOCl₂) (1.2 equiv)[1]

Sodium Hydroxide (NaOH) (4.5 equiv)[1]

Dichloromethane (DCM) or 1,2-Dimethoxyethane (DME)[1]

Water[1][4][5]

Step-by-Step Methodology
Chlorination:

Charge a reaction vessel with anhydrous DCM/DME and cool to 0°C.

Add SOCl₂ dropwise.[5]

Slowly add a solution of (S)-4-Aminopentan-1-ol in DCM/DME to the SOCl₂ solution

(Inverse addition controls exotherm).[1]

Stir at 0°C for 1 hour, then warm to room temperature (23°C) for 4 hours. This forms the

intermediate (S)-4-amino-1-chloropentane hydrochloride.[1]

Cyclization:

Cool the mixture to 0°C.

Slowly add aqueous NaOH (2.5 M) to basify (pH > 12).[1]

Heat the biphasic mixture to 50-60°C for 12 hours. The free amine performs an

intramolecular attack on the primary alkyl chloride.

Workup & Isolation:

Cool to room temperature.[3][4] Separate phases.

Extract the aqueous phase with DCM (3x).[1]

Dry combined organics over Na₂SO₄.[2][3][4][5]
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Carefully concentrate (product is volatile!).[1]

Salt Formation: Dissolve the oil in diethyl ether and add HCl in dioxane to precipitate

(S)-2-methylpyrrolidine hydrochloride.[1]

Case Studies in Drug Discovery
Case Study 1: Raclopride (Dopamine D2 Antagonist)
Raclopride is a classic antipsychotic and PET radiotracer.[1] Its structure features a 2-

aminomethyl-pyrrolidine motif.[1][3]

Role of Building Block: The ethyl-substituted analog of (S)-2-methylpyrrolidine is a key

fragment.[1] (S)-4-aminopentan-1-ol serves as the foundational chiral pool material to

construct the pyrrolidine ring before N-alkylation (ethylation) and coupling to the benzamide

core.[1]

Impact: The (S)-enantiomer of the pyrrolidine ring is crucial for the high affinity binding to the

D2 receptor.

Case Study 2: Peptidomimetics & Linkers
In peptide drug design, (S)-4-aminopentan-1-ol is used as a non-canonical amino acid

surrogate.[1]

Application: It acts as a reduced isostere of 4-aminopentanoic acid (a GABA analog).[1]

Function: When incorporated into peptide backbones, the hydroxyl group allows for ether

linkages or further functionalization, while the amine maintains the cationic character similar

to Lysine, but with a specific spatial orientation defined by the S-stereocenter.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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